3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Description
3,5-Dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic benzamide derivative characterized by a 3,5-dimethyl-substituted benzoyl group and a 2-methylindole moiety linked via a methylene bridge. Benzamides are widely studied for their diverse applications, including catalysis, medicinal chemistry, and material science.
Properties
IUPAC Name |
3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12-6-13(2)8-17(7-12)19(22)20-11-15-4-5-18-16(10-15)9-14(3)21-18/h4-10,21H,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVCTBDYUYJYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 2-methyl and 5-methyl groups.
Amide Formation: The final step involves the formation of the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Introduction of alkyl or acyl groups on the indole ring.
Scientific Research Applications
3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used to study the biological activities of indole derivatives and their interactions with various biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
A. 3,5-Dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-33-5)
- Structure : Differs by methoxy (-OCH₃) groups at the 3,5-positions of the benzamide instead of methyl (-CH₃).
- Synthesis: Likely synthesized via amide coupling between 3,5-dimethoxybenzoic acid derivatives and 2-methylindole-methylamine, analogous to methods in (e.g., benzoyl chloride reactions with amino alcohols) .
B. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core and a hydroxy-dimethylethyl group.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, confirmed by X-ray crystallography .
- Key Difference : The hydroxy-dimethylethyl group acts as an N,O-bidentate directing group, useful in metal-catalyzed C–H functionalization, unlike the indole-linked target compound .
C. 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Structure : Incorporates a sulfamoyl group and oxadiazole ring, diverging from the indole substituent.
- Applications : Tested for antifungal activity against Candida strains, highlighting the role of heterocyclic appendages in biological activity .
Physicochemical Properties
Note: Data gaps for the target compound indicate a need for experimental characterization.
Biological Activity
3,5-Dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide moiety attached to a substituted indole ring, which is critical for its biological activity. The specific substitution pattern contributes to its unique pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly its inhibitory effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In vitro assays demonstrated that this compound exhibits a significant inhibitory activity against VEGFR-2 with an IC50 value of 25 nM , which is lower than that of sorafenib (35 nM) .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (nM) |
|---|---|
| This compound | 25 |
| Sorafenib | 35 |
The binding interactions between the compound and VEGFR-2 were elucidated through molecular docking studies, revealing critical hydrogen bonds with amino acids such as Cys917 and Arg1049. These interactions are essential for the compound's inhibitory action on the enzyme .
The mechanism by which this compound exerts its biological effects involves several pathways:
- VEGFR-2 Inhibition : The compound binds to VEGFR-2, preventing its activation and subsequent signaling pathways that promote tumor growth and angiogenesis.
- Molecular Docking Studies : Computational studies suggest that the compound interacts favorably with key residues in the active site of VEGFR-2, stabilizing the complex and inhibiting enzyme activity .
Case Studies and Research Findings
In a study assessing various indole derivatives for their anticancer properties, this compound was identified as a promising candidate due to its potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited low IC50 values of 12.93 μM and 11.52 μM , respectively, indicating strong antiproliferative activity .
Table 2: Antiproliferative Activity
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.93 |
| HCT116 | 11.52 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
